molecular formula C23H26N2O5 B7692897 N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide

N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide

Cat. No. B7692897
M. Wt: 410.5 g/mol
InChI Key: IAGRLMWDUMJVHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide, also known as EHM-1, is a compound that has recently gained attention in scientific research due to its potential therapeutic applications. EHM-1 is a benzamide derivative that has been synthesized through a multi-step process, and its mechanism of action and physiological effects are currently being studied.

Mechanism of Action

The exact mechanism of action of N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide is not yet fully understood, but it is believed to act through various pathways. N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has been shown to inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C, which are involved in cell growth and proliferation. N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has been shown to inhibit cell growth and induce apoptosis. N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has also been shown to reduce inflammation in the brain and protect neurons from oxidative stress. Additionally, N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has been shown to have antioxidant properties and may help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One advantage of using N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide in lab experiments is its potential therapeutic applications in cancer therapy and neuroprotection. Additionally, N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research. However, one limitation of using N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide in lab experiments is its complex synthesis process, which may limit its availability and increase its cost.

Future Directions

There are several future directions for research on N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide. One area of research is the development of N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide as a potential cancer therapy. Further studies are needed to determine the optimal dosage and treatment regimen for N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide in cancer patients. Another area of research is the potential neuroprotective effects of N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide, which may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to better understand the mechanism of action of N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide and its potential interactions with other drugs.

Synthesis Methods

The synthesis of N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide involves several steps, including the reaction of 2-hydroxy-8-methylquinoline with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride to form N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide. The final product is purified through column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has shown potential in various scientific research applications, including cancer therapy and neuroprotection. In cancer therapy, N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has also been studied for its potential neuroprotective effects, as it has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.

properties

IUPAC Name

N-ethyl-3,4,5-trimethoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-6-25(13-17-10-15-9-7-8-14(2)20(15)24-22(17)26)23(27)16-11-18(28-3)21(30-5)19(12-16)29-4/h7-12H,6,13H2,1-5H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGRLMWDUMJVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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